molecular formula C19H20F4N2O B3133956 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 400075-58-3

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol

Cat. No. B3133956
CAS RN: 400075-58-3
M. Wt: 368.4 g/mol
InChI Key: ATWBCLBKGGRUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives have been found to exhibit a variety of biological activities, including acting as inhibitors of equilibrative nucleoside transporters (ENTs) .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is attached to two phenyl rings. One of these phenyl rings has a trifluoromethyl group attached to it .

Future Directions

Future research could focus on further elucidating the biological activities of this compound and similar piperazine derivatives. This could include studies to determine their mechanism of action, potential therapeutic applications, and safety profile .

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F4N2O/c20-16-3-1-2-4-17(16)25-11-9-24(10-12-25)13-18(26)14-5-7-15(8-6-14)19(21,22)23/h1-8,18,26H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWBCLBKGGRUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)C(F)(F)F)O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol
Reactant of Route 3
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.